{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine
Overview
Description
“{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Scientific Research Applications
Antimicrobial Applications
1,2,4-Triazoles, including derivatives like {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine, have been studied for their potential as antibacterial agents. They have shown activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Applications
Compounds with a 1,2,3-triazole moiety have been evaluated for their anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines like BT-474 and exhibit cytotoxic activities against tumor cell lines such as MCF-7 and HCT-116 .
Enzyme Inhibition
1H-1,2,3-Triazole analogs have been synthesized and evaluated for their therapeutic potential by inhibiting enzymes like bovine carbonic anhydrase-II. These compounds displayed significant activities with IC50 values comparable to standard drugs .
Antileishmanial and Antimalarial Activities
Triazole-containing compounds also exhibit promising antileishmanial and antimalarial activities. This expands their potential use in the treatment of parasitic diseases .
properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-10(5-3-8)14-7-9(6-11)12-13-14/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVNYHDPVEPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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